2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde
Overview
Description
2-(4-Methyl-1-piperidinyl)-5-nitrobenzaldehyde is an organic compound that features a piperidine ring substituted with a methyl group and a nitrobenzaldehyde moiety
Preparation Methods
The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde typically involves the nitration of 2-(4-methyl-1-piperidinyl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the nitration process. The use of such reactors allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
2-(4-Methyl-1-piperidinyl)-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.
The major products formed from these reactions include 2-(4-methyl-1-piperidinyl)-5-aminobenzaldehyde, 2-(4-methyl-1-piperidinyl)-5-nitrobenzoic acid, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methyl-1-piperidinyl)-5-nitrobenzaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and functionalized aromatic compounds.
Biological Studies: The compound can be used in studies investigating the biological activity of nitroaromatic compounds and their derivatives.
Industrial Applications: It may be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The piperidine ring can enhance the compound’s binding affinity to certain receptors, contributing to its pharmacological activity.
Comparison with Similar Compounds
2-(4-Methyl-1-piperidinyl)-5-nitrobenzaldehyde can be compared with other similar compounds, such as:
2-(4-Methyl-1-piperidinyl)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(4-Methyl-1-piperidinyl)-5-aminobenzaldehyde: Contains an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.
2-(4-Methyl-1-piperidinyl)-5-nitrobenzoic acid:
The uniqueness of 2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications in various fields.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-5-nitrobenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10-4-6-14(7-5-10)13-3-2-12(15(17)18)8-11(13)9-16/h2-3,8-10H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWGGGXUHNSPKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.